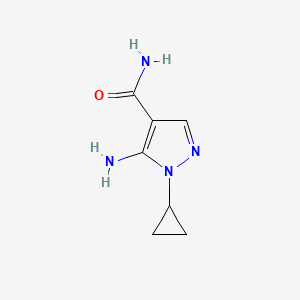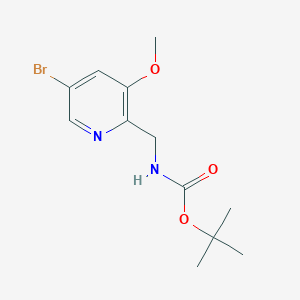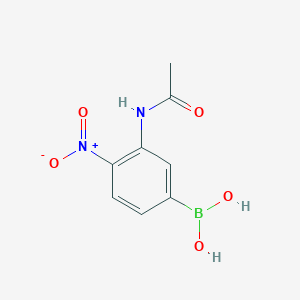
2-(2-Bromobenzoyl)-4-methylpyridine
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(2-Bromobenzoyl)-4-methylpyridine”, related compounds have been synthesized through various methods. For instance, an efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-(2-Bromobenzoyl)-4-methylpyridine Applications
2-(2-Bromobenzoyl)-4-methylpyridine is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Organic Synthesis Intermediary: This compound can serve as an intermediary in organic synthesis. Its bromine and pyridine components make it a versatile reagent that can participate in cross-coupling reactions, which are pivotal in constructing complex organic structures.
Pharmaceutical Research: In pharmaceutical research, 2-(2-Bromobenzoyl)-4-methylpyridine may be used to synthesize novel drug candidates. Its structure could be integral in creating compounds with potential therapeutic effects against various diseases.
Material Science: The compound’s unique properties could be exploited in material science for the development of new materials with specific optical or electrical characteristics, contributing to advancements in electronics and photonics.
Catalyst Development: Researchers might explore the use of 2-(2-Bromobenzoyl)-4-methylpyridine in catalyst development. Its molecular structure could facilitate the creation of catalysts that improve the efficiency of chemical reactions.
Agrochemical Formulation: In agrochemical formulation, this compound could be a precursor in the synthesis of pesticides or herbicides, offering a new approach to pest and weed management in agricultural practices.
Dye and Pigment Production: The compound could also play a role in the production of dyes and pigments. Its benzoyl group might interact with other substances to create colorants for industrial applications.
Analytical Chemistry: In analytical chemistry, 2-(2-Bromobenzoyl)-4-methylpyridine might be used as a standard or reagent in chromatographic methods or spectrometry, aiding in the detection and quantification of various substances.
Environmental Science: Lastly, the compound could be investigated for its potential use in environmental science, such as in the study of pollutant degradation or as a component in sensors that detect environmental toxins.
Each of these applications leverages the unique chemical structure of 2-(2-Bromobenzoyl)-4-methylpyridine, demonstrating its versatility and potential in scientific research. While the current search did not yield specific studies on this compound, the applications listed are based on the general roles that similar compounds play in scientific research . Further research and experimentation would be necessary to fully realize and validate these applications.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXWVMISCJOWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)
![N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1531022.png)
![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)
![({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B1531025.png)
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B1531027.png)




![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)



